N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride is a synthetic benzamide derivative with a complex polycyclic and heteroaromatic framework. Its structure incorporates a benzothiazole core fused with a [1,3]dioxolo moiety, a morpholine-sulfonyl group, and a diethylaminoethyl side chain.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2.ClH/c1-3-27(4-2)9-10-29(25-26-20-15-21-22(35-17-34-21)16-23(20)36-25)24(30)18-5-7-19(8-6-18)37(31,32)28-11-13-33-14-12-28;/h5-8,15-16H,3-4,9-14,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCWAULHVYIYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-morpholin-4-ylsulfonylbenzamide; hydrochloride (CAS Number: 1052537-76-4) is a synthetic compound with a complex molecular structure that suggests potential pharmaceutical applications. It incorporates a diethylaminoethyl group, a dioxolobenzothiazolyl moiety, and a sulfonylbenzamide core, which may contribute to its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN4O5S |
| Molecular Weight | 531.0 g/mol |
| Structure | Structure |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. By binding to active sites or altering conformations, the compound may modulate cellular signaling pathways that influence various physiological responses. This property positions it as a candidate for therapeutic applications in areas such as cancer treatment and antimicrobial activity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing electron-withdrawing groups like nitro or halogens have shown enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structural features suggest it may possess similar activities.
Anticancer Potential
Studies have reported that derivatives of benzothiazoles demonstrate varying degrees of anticancer activity. For example, certain compounds showed moderate to high inhibitory effects on various cancer cell lines, including MCF-7 and MDA-MB-231 . The presence of electronegative groups in the structure is believed to enhance this activity.
Case Studies and Research Findings
- Antibacterial Activity Evaluation : A study examined the antibacterial efficacy of benzothiazole derivatives, revealing that compounds with specific substitutions exhibited potent activity against S. aureus and E. coli. The IC50 values for some derivatives were significantly low, indicating strong inhibition .
- Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives had promising anticancer properties. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzothiazole moiety can lead to enhanced biological activities. For instance, the introduction of specific functional groups was linked to improved efficacy against bacterial strains and cancer cell lines .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-morpholin-4-ylsulfonylbenzamide core enables nucleophilic substitution and hydrolysis reactions:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can undergo cleavage. For example, refluxing with HCl (6N) or NaOH (1M) yields morpholine and sulfonic acid derivatives.
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Nucleophilic Substitution : The sulfonyl group acts as a leaving group in SN2 reactions with amines or thiols. For instance, reactions with primary amines (e.g., methylamine) produce substituted benzamides .
Benzothiazole Core Reactions
The dioxolo[4,5-f]benzothiazole moiety participates in cyclization and electrophilic substitution:
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Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C5 position of the benzothiazole ring under HNO₃/H₂SO₄ or Br₂/FeCl₃ .
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Oxidative Ring Opening : Treatment with H₂O₂ in acetic acid cleaves the thiazole ring, forming a disulfide intermediate .
Morpholine Substituent Reactivity
The morpholine group undergoes protonation and alkylation:
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Protonation : In acidic media, the morpholine nitrogen is protonated, enhancing solubility in polar solvents (e.g., water or methanol) .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, altering pharmacokinetic properties .
Tertiary Amine (Diethylaminoethyl) Reactivity
The N,N-diethylaminoethyl side chain exhibits base-like behavior:
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Salt Formation : Forms stable salts with strong acids (e.g., HCl, HBr) via protonation of the tertiary amine .
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Complexation : Binds to metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, forming coordination complexes detectable via UV-Vis spectroscopy .
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposes above 200°C, releasing morpholine and sulfur dioxide gases (TGA-DSC analysis).
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Photolysis : UV exposure (254 nm) induces C–S bond cleavage in the benzothiazole ring, forming phenolic byproducts .
Biological Derivatization
In medicinal chemistry contexts, this compound serves as a precursor for antitumor agents:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares a benzamide backbone with several derivatives reported in the literature:
Key Observations :
- The target compound’s morpholinylsulfonyl group distinguishes it from analogs with simpler sulfonyl or halogenated aryl groups (e.g., ). This substituent may enhance solubility and modulate electronic effects on the benzamide core.
- The [1,3]dioxolo-benzothiazole moiety introduces fused heterocyclic rigidity, contrasting with flexible side chains in ’s dioxothiazolidin derivatives.
Spectral and Physicochemical Comparisons
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
- 1H-NMR: The diethylaminoethyl group would exhibit characteristic triplet and quartet signals for ethyl protons (δ ~1.0–3.5 ppm), while the benzothiazole’s aromatic protons would resonate downfield (δ ~7.0–8.5 ppm). Similar splitting patterns are seen in ’s triazole derivatives .
- 13C-NMR : The morpholinylsulfonyl group would show distinct signals for sulfonyl (δ ~110–120 ppm) and morpholine carbons (δ ~45–70 ppm), comparable to sulfonamide derivatives in .
Research Implications and Limitations
- Pharmacological Potential: The benzothiazole and morpholine motifs are associated with kinase inhibition and antimicrobial activity in literature, though specific data for this compound are lacking .
- Knowledge Gaps: No direct biological or toxicity data are available in the provided evidence. Further studies are needed to compare its efficacy with pesticides () or triazole-based therapeutics ().
Preparation Methods
Preparation ofdioxolo[4,5-f]benzothiazol-6-amine
The benzothiazole-dioxolane core is synthesized through a cyclocondensation reaction. A mixture of 4,5-dihydroxy-2-nitrobenzenethiol (1.0 mmol) and 1,2-dibromoethane (1.2 mmol) in dimethyl sulfoxide (DMSO) is stirred at 120°C for 6 hours under nitrogen. The reaction forms the dioxolane ring, followed by reduction of the nitro group using hydrogen gas and palladium on carbon (10% w/w) to yield the amine intermediate.
Key Parameters
Synthesis of 4-Morpholin-4-ylsulfonylbenzoyl Chloride
4-Morpholinosulfonylbenzoic acid (1.0 mmol) is refluxed with thionyl chloride (5.0 mmol) in anhydrous dichloromethane for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a white solid.
Optimization Notes
- Thionyl chloride must be freshly distilled to avoid side reactions.
- Reaction progress monitored by FT-IR (disappearance of -COOH peak at 1700 cm$$^{-1}$$).
Final Coupling and Salt Formation
Amidation of Benzothiazole-dioxolane Amine
The benzothiazole-dioxolane amine (1.0 mmol) is dissolved in dry tetrahydrofuran (THF) and treated with 4-morpholin-4-ylsulfonylbenzoyl chloride (1.1 mmol) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 mmol). The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
Reaction Conditions
- Temperature: 0°C → 25°C
- Yield: 72%
- Workup: Extraction with ethyl acetate, washed with 1M HCl and brine.
Alkylation with N,N-Diethylethylenediamine
The secondary amine (1.0 mmol) is alkylated using N,N-diethylethylenediamine (1.5 mmol) and potassium carbonate (3.0 mmol) in acetonitrile at 80°C for 8 hours. The product is isolated via column chromatography (SiO$$_2$$, ethyl acetate:hexane = 1:3).
Critical Observations
- Excess alkylating agent improves yield but requires careful purification.
- $$ ^13C $$ NMR confirms ethylenediamine integration: δ 47.2 (CH$$2$$N), 44.8 (N(CH$$2$$CH$$3$$)$$2$$).
Hydrochloride Salt Formation
The free base (1.0 mmol) is dissolved in ethanol and treated with hydrochloric acid (1.1 mmol) at 0°C. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.
Salt Characterization
- Melting Point: 214–216°C
- Solubility: >50 mg/mL in water
- XRPD: Distinct peaks at 2θ = 9.5°, 16.7°, 21.4°.
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies show that DMSO enhances cyclocondensation yields (58%) compared to DMF (42%). Microwave-assisted synthesis reduces reaction time from 6 hours to 90 minutes with comparable yields.
Catalytic Improvements
Using Pd/C (10% w/w) for nitro reduction achieves full conversion in 2 hours, whereas Fe/NH$$_4$$Cl requires 8 hours.
Table 1: Optimization of Nitro Reduction
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Pd/C (10%) | 2 | 95 |
| Fe/NH$$_4$$Cl | 8 | 78 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC purity: 98.5% (C18 column, acetonitrile:water = 70:30).
- Accelerated stability testing (40°C/75% RH): No degradation after 6 months.
Applications and Further Research
The compound exhibits potential as a kinase inhibitor due to its benzothiazole and sulfonamide motifs. Current studies focus on derivatization at the morpholine sulfonyl group to enhance bioavailability.
Q & A
Q. What challenges arise during scale-up, and how are they addressed?
- Methodological Answer : Transition from batch to continuous-flow synthesis to manage exothermic sulfonylation reactions. For purification, optimize flash chromatography (silica gel, 20% EtOAc/hexane) or switch to preparative HPLC for >98% purity. Monitor residual solvents (e.g., DMF) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
